![molecular formula C13H14N4S B1347473 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione CAS No. 436096-84-3](/img/structure/B1347473.png)
4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione (MTT) is an organic molecule that has been studied for its potential applications in scientific research. MTT is a member of the triazole family, a group of heterocyclic organic compounds that are widely used in medicinal chemistry. MTT has been found to possess unique properties and has been used as a model compound in drug design and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have synthesized various derivatives of triazole-thione compounds, including those with indole moieties, to investigate their structural properties. For example, a study focused on the synthesis and crystal structure of a related compound, revealing insights into its molecular geometry, dihedral angles, and supramolecular interactions, which play a significant role in stabilizing the crystal structure (Xu et al., 2006).
Biological Evaluation
Several studies have been conducted to evaluate the biological activities of triazole and triazolothiadiazine derivatives. These compounds have been found to possess diverse applications in medicine, agriculture, and industry due to their potential as cholinesterase inhibitors, indicating promising anticholinesterase agents (Mohsen, 2012). Other studies have explored the antimicrobial properties of these derivatives, with some compounds showing significant activity against a range of microorganisms (Kaplancikli et al., 2008).
Antioxidant and Antimicrobial Evaluation
Research into novel 4-substituted-1H-1,2,4-triazole derivatives has demonstrated their potential in scavenging free radicals and inhibiting lipid peroxidation, alongside slight antimicrobial activity against tested microorganisms (Baytas et al., 2012). This indicates their potential utility in antioxidant and antimicrobial applications.
Antileishmanial Activity
The antileishmanial activity of 1,2,4-triazole derivatives has been investigated, with theoretical and experimental studies highlighting their efficacy against Leishmania infantum promastigots. These findings suggest the potential of these compounds in developing antiparasitic treatments (Süleymanoğlu et al., 2017).
Microwave-Assisted Synthesis
The microwave-assisted synthesis technique has been employed to create novel compounds with triazole, thiadiazole, and oxadiazole moieties bearing indole components. This method has proven efficient in synthesizing compounds with potential antifungal and antibacterial activities (Gomha & Riyadh, 2011).
Eigenschaften
IUPAC Name |
4-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-8-10(7-12-15-16-13(18)17(12)2)9-5-3-4-6-11(9)14-8/h3-6,14H,7H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVOCXJMZFPRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NNC(=S)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355564 |
Source


|
| Record name | 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione | |
CAS RN |
436096-84-3 |
Source


|
| Record name | 2,4-Dihydro-4-methyl-5-[(2-methyl-1H-indol-3-yl)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

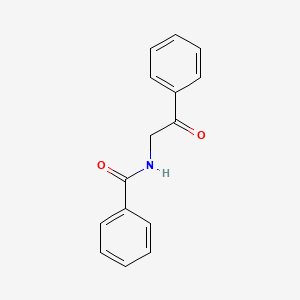
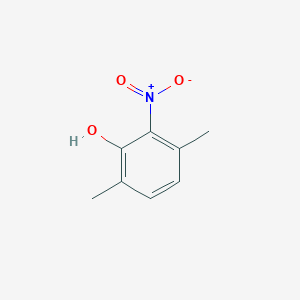
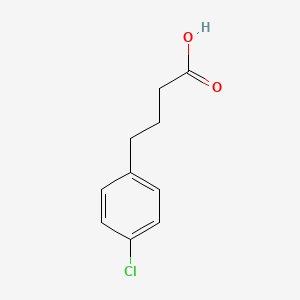
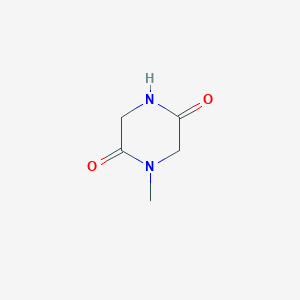
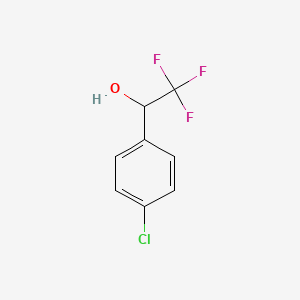
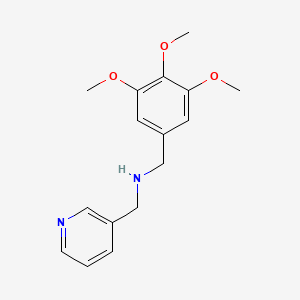
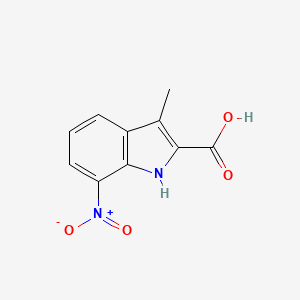
![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B1347406.png)
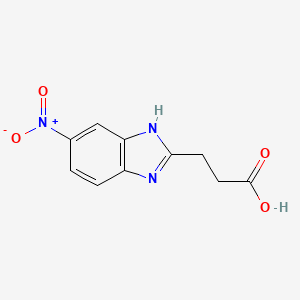
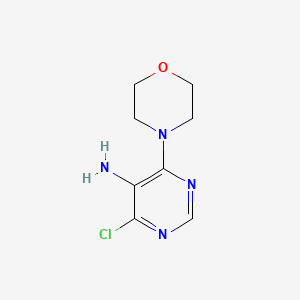
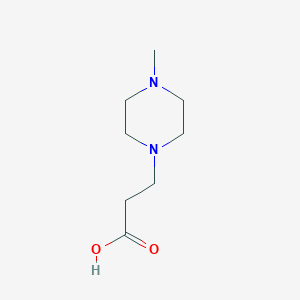

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)
